molecular formula C15H12O5 B6404948 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid CAS No. 1261977-54-1

2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6404948
CAS No.: 1261977-54-1
M. Wt: 272.25 g/mol
InChI Key: SQAMCAAIBJBUJQ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O5 and a molecular weight of 272.25 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxycarbonyl group, and a phenyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid typically involves the esterification of 2-hydroxybenzoic acid with 3-methoxycarbonylphenylboronic acid under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate. The reaction mixture is heated to reflux in a suitable solvent like toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-Oxo-4-(3-methoxycarbonylphenyl)benzoic acid.

    Reduction: 2-Hydroxy-4-(3-hydroxymethylphenyl)benzoic acid.

    Substitution: 2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid.

Scientific Research Applications

2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxycarbonyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxybenzoic acid (Salicylic acid)
  • 4-Hydroxybenzoic acid
  • 3-Methoxycarbonylbenzoic acid

Comparison

2-Hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both hydroxy and methoxycarbonyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with molecular targets. In contrast, similar compounds like 2-Hydroxybenzoic acid and 4-Hydroxybenzoic acid lack the methoxycarbonyl group, which limits their reactivity and applications.

Properties

IUPAC Name

2-hydroxy-4-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAMCAAIBJBUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690673
Record name 3-Hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-54-1
Record name 3-Hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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